molecular formula C5H10N2O2 B14692119 Methyl (E)-(propan-2-yl)diazene-1-carboxylate CAS No. 31457-66-6

Methyl (E)-(propan-2-yl)diazene-1-carboxylate

Cat. No.: B14692119
CAS No.: 31457-66-6
M. Wt: 130.15 g/mol
InChI Key: FJLSAZAAHATYAU-UHFFFAOYSA-N
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Description

Methyl (E)-(propan-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-(propan-2-yl)diazene-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropylamine derivative with a diazonium salt, followed by esterification with methanol. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. The purification of the compound may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-(propan-2-yl)diazene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Methyl (E)-(propan-2-yl)diazene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (E)-(propan-2-yl)diazene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate biological pathways or chemical processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate: Another diazene derivative with a naphthalene ring.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A piperazine derivative with similar ester functionality.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with comparable reactivity.

Uniqueness

Methyl (E)-(propan-2-yl)diazene-1-carboxylate is unique due to its specific combination of a diazene group and an ester group, which imparts distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

31457-66-6

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

methyl N-propan-2-yliminocarbamate

InChI

InChI=1S/C5H10N2O2/c1-4(2)6-7-5(8)9-3/h4H,1-3H3

InChI Key

FJLSAZAAHATYAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=NC(=O)OC

Origin of Product

United States

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